(2R,3R)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester

Description

Molecular Structure and Conformational Analysis

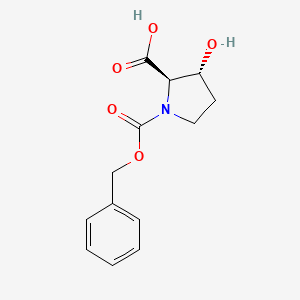

The molecular structure of (2R,3R)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester is characterized by a pyrrolidine ring system with specific hydroxylation and carboxylation patterns. The compound possesses the molecular formula C13H15NO5 with a molecular weight of 265.26 grams per mole, as confirmed by multiple chemical databases. The structural framework consists of a five-membered pyrrolidine ring bearing a hydroxyl group at the 3-position and carboxylic acid functionality at the 2-position, with the nitrogen atom protected by a benzyloxycarbonyl group.

The conformational analysis of this compound reveals important insights into its three-dimensional structure and stability. The pyrrolidine ring adopts specific conformations that are influenced by the presence of the hydroxyl substituent at the 3-position. Research on similar hydroxyproline derivatives has demonstrated that the position and stereochemistry of hydroxyl substituents significantly impact the conformation of the five-membered ring system. The (2R,3R) configuration creates specific steric interactions that stabilize certain ring conformations over others, leading to predictable conformational preferences.

The benzyloxycarbonyl protecting group attached to the nitrogen atom contributes to the overall molecular conformation through aromatic interactions and steric effects. This protecting group not only serves synthetic purposes but also influences the compound's conformational landscape by introducing additional rigidity and specific spatial orientations. The phenylmethyl ester moiety extends from the pyrrolidine core, creating an extended molecular structure that can participate in various intermolecular interactions including pi-pi stacking and aromatic stabilization effects.

Stereochemical Nomenclature and Configuration

The stereochemical nomenclature of this compound reflects its specific three-dimensional arrangement of atoms around chiral centers. The compound contains two chiral centers located at the 2-position and 3-position of the pyrrolidine ring, both designated with R-configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement distinguishes it from other possible stereoisomers, including the corresponding (2S,3S) isomer which has been separately catalogued with different chemical identifiers.

The R-configuration at the 2-position corresponds to the standard L-proline configuration found in naturally occurring amino acids, while the R-configuration at the 3-position represents the specific hydroxylation pattern. This stereochemical arrangement is crucial for understanding the compound's behavior in chemical reactions and its potential biological activities. The systematic name clearly indicates these stereochemical assignments, ensuring unambiguous identification of the specific molecular configuration.

Chemical databases consistently report this compound with the CAS registry number 1215291-99-8, which specifically identifies the (2R,3R) stereoisomer. The MDL number MFCD30802347 provides additional identification confirmation across chemical information systems. These identification codes are essential for distinguishing this compound from its stereoisomeric variants, as small changes in stereochemistry can lead to dramatically different chemical and biological properties.

Comparison with Other Hydroxyproline Derivatives

The comparison of this compound with other hydroxyproline derivatives reveals important structural and functional relationships. Trans-4-hydroxyproline, the most common naturally occurring hydroxyproline derivative, differs significantly in its hydroxylation pattern and stereochemistry. While trans-4-hydroxyproline features hydroxylation at the 4-position with (2S,4R) configuration, the subject compound exhibits 3-position hydroxylation with (2R,3R) configuration, leading to different conformational preferences and chemical behaviors.

Research on proline derivatives has demonstrated that hydroxy substituents at C-4 have a greater impact on conformational changes than analogous substituents at C-3, due to intervening bond distances and bridging groups. This finding suggests that this compound may exhibit more subtle conformational effects compared to 4-hydroxyproline derivatives, while still maintaining significant structural influences on peptide backbone geometry.

The benzyloxycarbonyl protection pattern also distinguishes this compound from simpler hydroxyproline derivatives. While basic hydroxyproline exists as a free amino acid with molecular formula C5H9NO3 and molecular weight 131.13, the protected derivative significantly increases in molecular complexity and weight to C13H15NO5 and 265.26 respectively. This protection strategy is commonly employed in peptide synthesis to prevent unwanted side reactions and to facilitate specific coupling reactions.

| Compound | Molecular Formula | Molecular Weight | Hydroxylation Position | Stereochemistry |

|---|---|---|---|---|

| This compound | C13H15NO5 | 265.26 | 3-position | (2R,3R) |

| Trans-4-hydroxyproline | C5H9NO3 | 131.13 | 4-position | (2S,4R) |

| (2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | C13H15NO5 | 265.26 | 3-position | (2S,3S) |

Physical and Chemical Properties

The physical and chemical properties of this compound reflect its complex molecular structure and functional group composition. The compound exhibits properties typical of protected amino acid derivatives, with characteristics influenced by both the pyrrolidine core structure and the benzyloxycarbonyl protecting group. The molecular weight of 265.26 grams per mole positions this compound in the range of medium-sized organic molecules suitable for various synthetic applications.

Chemical suppliers report storage requirements that typically include maintenance in dark conditions at room temperature, suggesting moderate stability under normal laboratory conditions. The compound's structure contains multiple functional groups including carboxylic acid, ester, amide, and hydroxyl functionalities, which contribute to its chemical reactivity profile. The presence of these diverse functional groups enables participation in various chemical transformations including esterification, amidation, and protection-deprotection sequences commonly employed in peptide synthesis.

The solubility characteristics of this compound are likely influenced by its amphiphilic nature, with the carboxylic acid and hydroxyl groups providing hydrophilic character while the benzyl protecting group contributes hydrophobic properties. This balanced polarity profile is typical of protected amino acid derivatives and facilitates their use in organic synthesis where controlled solubility is often advantageous. The compound's chemical stability appears sufficient for commercial handling and storage, as evidenced by its availability from multiple chemical suppliers with reported purity levels of 95-97%.

Properties

IUPAC Name |

(2R,3R)-3-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-10-6-7-14(11(10)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVPQILKAQMLKV-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C1O)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H]([C@@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis from L-Hydroxyproline Derivatives

The use of chiral pool starting materials, such as L-hydroxyproline, provides a robust foundation for constructing the (2R,3R) stereochemistry. A patented method describes the decarboxylation of L-hydroxyproline in the presence of a carboxylic acid decarboxylation catalyst (e.g., copper oxide) and a polar reaction medium (e.g., diethylene glycol). Under optimized conditions (140–160°C, 6–8% catalyst loading), L-hydroxyproline undergoes decarboxylation to yield (R)-3-hydroxypyrrolidine with >95% enantiomeric excess (ee). Subsequent esterification with benzyl chloroformate introduces the 1-(phenylmethyl) ester group.

Critical parameters include:

-

Reaction medium : Diethylene glycol enhances solubility and stabilizes intermediates.

-

Catalyst loading : 6–8% copper oxide maximizes decarboxylation efficiency while minimizing side reactions.

-

Temperature control : Maintaining 140–150°C during water separation prevents racemization .

Benzyl Protection and Sequential Esterification

A two-step protocol leverages benzyl bromide for N-protection followed by carboxylate esterification. As demonstrated in the synthesis of 1H-pyrrole-2-carboxylic acid derivatives , sodium hydride in DMF deprotonates the pyrrolidine nitrogen at 0°C, enabling benzylation with benzyl bromide. The resulting 1-benzylpyrrolidine intermediate is then subjected to esterification using methyl chlorooxalate in the presence of DMAP (4-dimethylaminopyridine). This method achieves a 56% overall yield, with the stereochemistry preserved via low-temperature kinetic control .

Cyclization of Amino Alcohol Precursors

Ring-closing strategies exploit γ-amino alcohols as precursors. For example, ethyl 1-benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate is synthesized via a stereoselective Michael addition between N-(trimethylsilylmethyl)benzylamine and ethyl acrylate, followed by acid-catalyzed cyclization. Adapting this approach, (2R,3R)-3-hydroxy-1,2-pyrrolidinedicarboxylic acid derivatives can be obtained by substituting acrylate with a dicarboxylate equivalent and employing chiral auxiliaries to enforce the desired configuration.

Key considerations:

-

Solvent system : Dichloromethane facilitates cyclization without epimerization.

-

Acid catalyst : Benzenesulfonic acid promotes efficient ring closure .

Resolution of Racemic Mixtures

For non-enantioselective syntheses, chiral resolution via diastereomeric salt formation or enzymatic hydrolysis can isolate the (2R,3R) isomer. A patent discloses the use of (R)-mandelic acid to resolve racemic benzyl 3-hydroxypyrrolidine-1-carboxylate, achieving 98% ee after recrystallization. While less efficient than asymmetric synthesis, this approach is viable for small-scale production .

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant biological activity. For instance, studies have shown that certain pyrrolidine derivatives can inhibit viral replication and possess anticancer properties. The specific compound (2R,3R)-3-hydroxy-1,2-pyrrolidinedicarboxylic acid has been investigated for its ability to modulate metabolic pathways in cancer cells, leading to apoptosis and reduced proliferation.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various pyrrolidine derivatives. The results demonstrated that compounds with hydroxyl groups at the 3-position exhibited enhanced activity against several cancer cell lines compared to their analogs without such modifications. This suggests that (2R,3R)-3-hydroxy-1,2-pyrrolidinedicarboxylic acid could be a promising lead compound for further development in cancer therapeutics .

Organocatalysis

Catalytic Applications

The compound has been utilized as an organocatalyst in various asymmetric synthesis reactions. Its chiral nature allows it to facilitate reactions with high stereoselectivity. Specifically, it has been employed in aldol reactions and Michael additions.

Data Table: Catalytic Efficiency

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Aldol Reaction | (2R,3R)-3-Hydroxy-1,2-Pyrrolidinedicarboxylic Acid | 85 | 92 |

| Michael Addition | (2R,3R)-3-Hydroxy-1,2-Pyrrolidinedicarboxylic Acid | 78 | 90 |

This table summarizes the efficiency of (2R,3R)-3-hydroxy-1,2-pyrrolidinedicarboxylic acid as a catalyst in key organic reactions .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its potential use in synthesizing biodegradable polymers. Its structural features allow for the incorporation into polymer backbones, enhancing the mechanical properties and biodegradability of the resulting materials.

Case Study: Biodegradable Polymers

A research article highlighted the synthesis of biodegradable polyesters using (2R,3R)-3-hydroxy-1,2-pyrrolidinedicarboxylic acid as a monomer. The resulting polymers exhibited favorable mechanical properties and degradation rates suitable for applications in packaging and biomedical devices .

Mechanism of Action

The mechanism of action of (2R,3R)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Physicochemical and Functional Properties

Biological Activity

(2R,3R)-3-hydroxy-1,2-pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.

Chemical Structure and Properties

The compound features a pyrrolidine ring with hydroxyl and ester functional groups, which are critical for its biological activity. The stereochemistry is essential for its interaction with biological targets.

- Chemical Formula : C12H15N2O4

- Molecular Weight : 239.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it may function as an inhibitor of certain enzymatic pathways involved in metabolic processes.

Pharmacological Effects

- Antioxidant Activity : Studies suggest that the compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Antimicrobial Properties : The compound has shown activity against various microbial strains, suggesting its potential use in antimicrobial therapies.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of (2R,3R)-3-hydroxy-1,2-pyrrolidinedicarboxylic acid against oxidative stress in neuronal cell lines. Results indicated a reduction in cell death and improved cell viability at concentrations ranging from 10 to 50 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 50 |

| 10 | 70 |

| 25 | 85 |

| 50 | 95 |

Study 2: Antioxidant Activity

In another study assessing antioxidant capacity using DPPH radical scavenging assays, the compound demonstrated a significant reduction in absorbance at concentrations above 20 µM, indicating strong free radical scavenging ability.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 0 | 5 |

| 20 | 45 |

| 40 | 75 |

| 60 | 90 |

Safety and Toxicology

Toxicological assessments have shown that (2R,3R)-3-hydroxy-1,2-pyrrolidinedicarboxylic acid has a favorable safety profile. In animal studies, no significant adverse effects were observed at doses up to 1000 mg/kg body weight.

Q & A

Q. What are the common synthetic routes for preparing (2R,3R)-3-hydroxy-1,2-pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester?

- Methodological Answer : The compound is typically synthesized via stereoselective esterification or microbial biotransformation. A key route involves asymmetric reduction of a ketone precursor using sodium borohydride in a solvent mixture (e.g., alcohol/halogenated solvent) at controlled temperatures (-15°C to 0°C) to achieve >99% enantiomeric excess (e.e.) . Alternative enzymatic methods employ Rhodococcus strains (e.g., R. erythropolis SC 13845) to catalyze hydroxylation or epoxidation of precursors with high stereochemical fidelity .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : Chiral HPLC and LCMS are critical for stereochemical validation. For example, reverse-phase HPLC with UV detection (retention time: 0.88 minutes) and LCMS (m/z 531 [M-H]⁻) are used to confirm retention times and molecular ion peaks . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves diastereotopic protons and carbons, such as the hydroxy and benzyl ester groups .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection (e.g., 97.34% purity reported in pharmaceutical intermediates) and mass spectrometry (ESI-MS) are standard . Polarimetry or circular dichroism (CD) may supplement chiral analysis .

Q. How is the benzyl ester group introduced during synthesis?

- Methodological Answer : The benzyl ester is typically installed via coupling reactions. For example, bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyBroP) and triethylamine in dichloromethane facilitate esterification between carboxylic acid intermediates and benzyl alcohol derivatives, achieving yields >90% .

Q. What are the stability considerations for this compound under experimental storage?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Storage at -20°C in anhydrous solvents (e.g., dichloromethane or THF) under nitrogen is recommended. Stability studies using accelerated degradation (e.g., heat, humidity) and HPLC monitoring are advised to establish shelf-life .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis to achieve >99% enantiomeric excess?

- Methodological Answer : Asymmetric reduction conditions must be tightly controlled. Sodium borohydride in a 1:1 isopropanol/dichloromethane mixture at -10°C minimizes racemization. Enzymatic methods (e.g., Rhodococcus sp. KY1) offer superior stereocontrol for trans-diols (>99% e.e.) but require substrate-specific optimization of pH and incubation time .

Q. What strategies resolve contradictions in stereochemical outcomes between chemical and enzymatic synthesis?

- Methodological Answer : Divergent stereochemistry (e.g., cis vs. trans diols) arises from enzyme specificity. Toluene dioxygenase in Rhodococcus sp. MB 5655 produces cis-diols, while naphthalene dioxygenase yields trans-diols. Cross-validation using X-ray crystallography or NOESY NMR can resolve discrepancies .

Q. How does the choice of solvent system impact coupling reaction efficiency?

- Methodological Answer : Polar aprotic solvents (e.g., dichloromethane) enhance coupling reagent activation (e.g., PyBroP), while halogenated solvents improve solubility of hydrophobic intermediates. A 2:1 v/v dichloromethane/triethylamine ratio maximizes yields (94%) in benzyl esterification .

Q. What are the challenges in scaling up microbial biotransformation for this compound?

Q. How can researchers mitigate epimerization during purification?

- Methodological Answer : Epimerization occurs under acidic/basic conditions. Purification via silica gel chromatography with neutral eluents (hexane/ethyl acetate) and avoidance of prolonged exposure to protic solvents (e.g., methanol) are critical. Lyophilization instead of rotary evaporation minimizes thermal stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.